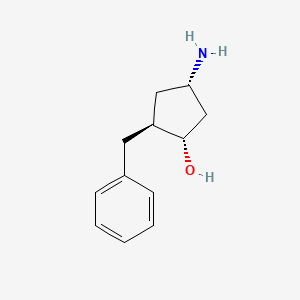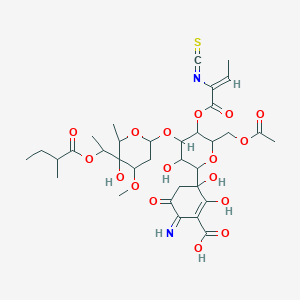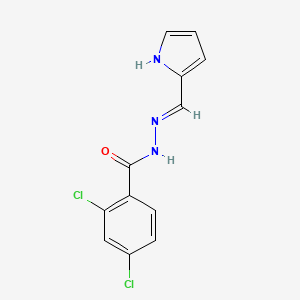
2,4-dichloro-N'-(1H-pyrrol-2-ylmethylene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N’-(1H-pyrrol-2-ylmethylene)benzohydrazide is a chemical compound known for its unique structure and properties It is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, and a pyrrole ring attached to the benzohydrazide moiety
Preparation Methods
The synthesis of 2,4-dichloro-N’-(1H-pyrrol-2-ylmethylene)benzohydrazide typically involves the reaction of 2,4-dichlorobenzohydrazide with pyrrole-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
2,4-dichloro-N’-(1H-pyrrol-2-ylmethylene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N’-(1H-pyrrol-2-ylmethylene)benzohydrazide involves its interaction with specific molecular targets. In biological systems, it has been shown to inhibit enzymes such as dihydrofolate reductase and enoyl-ACP reductase, which are crucial for the survival and proliferation of microorganisms and cancer cells . The compound binds to the active sites of these enzymes, preventing their normal function and leading to cell death.
Comparison with Similar Compounds
2,4-dichloro-N’-(1H-pyrrol-2-ylmethylene)benzohydrazide can be compared to other similar compounds, such as:
2,2,2-trichloro-1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone: This compound also contains a pyrrole ring and chlorine atoms, but differs in its overall structure and properties.
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(1H-indol-3-ylmethylene)benzohydrazide: Another similar compound with a pyrrole ring, but with different substituents and biological activities.
The uniqueness of 2,4-dichloro-N’-(1H-pyrrol-2-ylmethylene)benzohydrazide lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H9Cl2N3O |
|---|---|
Molecular Weight |
282.12 g/mol |
IUPAC Name |
2,4-dichloro-N-[(E)-1H-pyrrol-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C12H9Cl2N3O/c13-8-3-4-10(11(14)6-8)12(18)17-16-7-9-2-1-5-15-9/h1-7,15H,(H,17,18)/b16-7+ |
InChI Key |
CUWRDUPDEZXORH-FRKPEAEDSA-N |
Isomeric SMILES |
C1=CNC(=C1)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CNC(=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


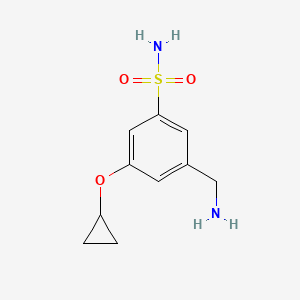
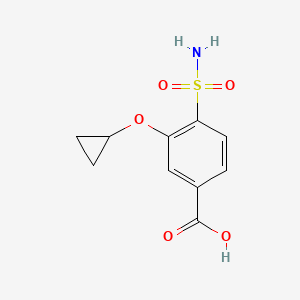
![3-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)benzamide](/img/structure/B14806161.png)


![7-Chlorobenzo[e][1,2,3]oxathiazine 2,2-dioxide](/img/structure/B14806172.png)
![N-[4-({2-[(3-iodo-4-methylphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B14806174.png)

![(4S)-5-[(tert-Butoxy)carbonyl]-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-2-carboxylic acid](/img/structure/B14806190.png)
![3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}benzonitrile](/img/structure/B14806203.png)

